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Compound of Interest

Compound Name: Boc-Aminooxy-PEG3-bromide

Cat. No.: B611192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-Aminooxy-PEG3-bromide for
PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules

designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of

disease-causing proteins.[1][2] These molecules consist of a ligand that binds to the protein of

interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the

two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and

pharmacokinetic properties.[3]

Boc-Aminooxy-PEG3-bromide is a versatile, heterobifunctional linker that offers significant

advantages in PROTAC synthesis. Its structure incorporates three key features:

A Boc-protected aminooxy group: This functionality allows for a highly selective "click-type"

reaction with an aldehyde or ketone on a binding ligand to form a stable oxime bond.[4][5][6]

[7] This chemoselective ligation is a cornerstone of the "split PROTAC" assembly strategy,

which enables the modular and rapid combination of different warheads and E3 ligase

ligands.[1][4]

A three-unit polyethylene glycol (PEG) chain: The PEG component enhances the aqueous

solubility and can improve the cell permeability of the resulting PROTAC molecule.[3] The
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flexibility of the PEG chain is also crucial for facilitating the optimal orientation of the POI and

E3 ligase to form a stable and productive ternary complex.[3]

A terminal bromide: Bromine is an excellent leaving group, making this end of the linker

highly reactive towards nucleophiles such as amines, phenols, or thiols present on the other

binding ligand. This allows for a straightforward covalent attachment to complete the

PROTAC synthesis.

This combination of features makes Boc-Aminooxy-PEG3-bromide an ideal tool for efficiently

generating libraries of PROTACs for structure-activity relationship (SAR) studies and optimizing

lead candidates.

Physicochemical Properties of Boc-Aminooxy-
PEG3-bromide
A clear understanding of the linker's properties is essential for its effective application in

PROTAC design.

Property Value

Chemical Name
tert-butyl (2-(2-(2-(2-

bromoethoxy)ethoxy)ethoxy)ethoxy)carbamate

Molecular Formula C13H26BrNO6

Molecular Weight 372.26 g/mol

CAS Number 918132-15-7

Appearance Refer to Certificate of Analysis

Purity >95%

Solubility Soluble in DMSO, DCM, DMF

Storage
Short term (days to weeks) at 0 - 4 °C; Long

term (months to years) at -20 °C
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Application: Synthesis of a BRD4-Targeting
PROTAC
To illustrate the application of an aminooxy-PEG linker in PROTAC synthesis, we will outline

the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a

key regulator of oncogene expression, making it a prime target in cancer therapy.[3] The

synthesis will employ a "split PROTAC" strategy, reacting an aldehyde-functionalized analog of

the BRD4 inhibitor JQ1 with a von Hippel-Lindau (VHL) E3 ligase ligand functionalized with

Boc-Aminooxy-PEG3-bromide.

Signaling Pathway of BRD4 Degradation
The degradation of BRD4 by a PROTAC disrupts its function in transcriptional regulation,

leading to the downregulation of oncogenes like c-MYC and subsequently inhibiting cancer cell

proliferation.
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Caption: PROTAC-mediated degradation of BRD4 leading to c-MYC downregulation.
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Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of a

BRD4-targeting PROTAC using an aminooxy-PEG linker.

Experimental Workflow
The overall workflow for developing and evaluating a novel PROTAC involves synthesis,

purification, and a series of in vitro and cell-based assays.
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Caption: A typical experimental workflow for PROTAC development and evaluation.

Protocol 1: Synthesis of VHL-Linker-Aminooxy
Intermediate
This protocol describes the initial step of attaching the Boc-Aminooxy-PEG3-bromide linker to

the VHL E3 ligase ligand.

Materials:

VHL ligand with a nucleophilic handle (e.g., a phenol or amine)

Boc-Aminooxy-PEG3-bromide
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Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

Anhydrous Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Dissolve the VHL ligand (1.0 eq) and Boc-Aminooxy-PEG3-bromide (1.1 eq) in anhydrous

DMF.

Add K₂CO₃ (2.0 eq) to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours. Monitor the progress by LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous NaHCO₃ and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the VHL-

Linker-O-N(H)-Boc intermediate.

Protocol 2: Boc Deprotection
The Boc protecting group is removed under acidic conditions to reveal the reactive aminooxy

group.

Materials:
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VHL-Linker-O-N(H)-Boc intermediate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure:

Dissolve the VHL-Linker-O-N(H)-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-

MS.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess TFA. The resulting VHL-Linker-ONH₂ can be used in the next step

without further purification.

Protocol 3: Oxime Ligation to Synthesize the Final
PROTAC
This protocol describes the final "click" reaction to form the PROTAC.

Materials:

VHL-Linker-ONH₂ intermediate

(+)-JQ1-aldehyde (or another aldehyde-functionalized POI ligand)

Anhydrous Dimethyl Sulfoxide (DMSO)

Acetic acid (optional, as a catalyst)

Reverse-phase HPLC for purification

Procedure:

Prepare a 10 mM stock solution of (+)-JQ1-aldehyde in anhydrous DMSO.
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Prepare a 10 mM stock solution of the VHL-Linker-ONH₂ intermediate in anhydrous DMSO.

In a clean vial, mix equal molar equivalents of the (+)-JQ1-aldehyde and VHL-Linker-ONH₂

stock solutions. For example, mix 100 µL of each.

A catalytic amount of acetic acid can be added to facilitate the reaction.

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-

MS.

Upon completion, purify the resulting PROTAC by reverse-phase HPLC.

Protocol 4: Western Blot for BRD4 Degradation
This protocol is used to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ

(maximum degradation) of the synthesized PROTAC.

Materials:

Cancer cell line expressing BRD4 (e.g., HeLa, VCaP)

Synthesized PROTAC

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

BCA or Bradford protein assay kit

Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:
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Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the

cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g.,

24 hours). Include a vehicle control (DMSO).

Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.

Protein Quantification: Determine the total protein concentration of each lysate to ensure

equal loading for the western blot.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

PVDF membrane.

Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with the loading control antibody.

Data Analysis: Quantify the band intensities. Normalize the BRD4 band intensity to the

loading control for each sample. Plot the normalized BRD4 levels against the PROTAC

concentration to determine the DC₅₀ and Dₘₐₓ values.

Quantitative Data Presentation
The length of the PEG linker is a critical parameter that must be empirically optimized for each

POI-E3 ligase pair. The following tables summarize representative data for BRD4-targeting

PROTACs, illustrating the impact of PEG linker length on degradation and cellular activity.[3]

Table 1: In-Cell BRD4 Degradation by JQ1-PEG-VHL
PROTACs
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Linker DC₅₀ (nM) Dₘₐₓ (%)

PEG3 55 85

PEG4 20 95

PEG5 15 >98

PEG6 30 92

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Cellular Properties of JQ1-PEG-VHL PROTACs
Linker

PAMPA Permeability (10⁻⁶
cm/s)

NanoBRET Target
Engagement IC₅₀ (nM)

PEG3 1.8 65

PEG4 1.5 30

PEG5 1.3 25

PEG6 1.1 40

PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target

engagement in live cells.

The data indicates that the PROTAC with the PEG5 linker exhibits the most potent degradation

of BRD4, with the lowest DC₅₀ and highest Dₘₐₓ values, alongside strong cellular target

engagement.[3] This highlights the necessity of fine-tuning the linker length for optimal

PROTAC performance.

Conclusion
Boc-Aminooxy-PEG3-bromide is a highly valuable and versatile linker for the synthesis of

PROTACs. Its bifunctional nature, combining the chemoselectivity of oxime ligation with the

reactivity of a bromide leaving group, facilitates a modular and efficient approach to PROTAC

library synthesis. The inclusion of a PEG chain confers favorable physicochemical properties,

such as enhanced solubility. By enabling the rapid generation and evaluation of diverse
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PROTAC structures, this linker technology accelerates the optimization process, paving the

way for the development of novel and potent protein degraders for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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